Slower Oral Clearance of (R)-Perhexiline Across CYP2D6 Phenotypes
In CYP2D6 extensive/intermediate metabolizers, the apparent oral clearance (CL/F) of (+)-(R)-perhexiline is significantly lower than that of (–)-(S)-perhexiline. At a 100 mg/day dose of rac-perhexiline maleate, median CL/F values were 352.5 L/day for the (R)-enantiomer versus 440.6 L/day for the (S)-enantiomer (P < 0.01) [1]. In poor metabolizers, the difference is even more pronounced: median CL/F of 10.6 L/day for (R)- vs 24.2 L/day for (S)-perhexiline (P < 0.05) [1].
| Evidence Dimension | Apparent oral clearance (CL/F, L/day) |
|---|---|
| Target Compound Data | (R)-Perhexiline CL/F: 352.5 L/day (EM, 100 mg dose); 10.6 L/day (PM) |
| Comparator Or Baseline | (S)-Perhexiline CL/F: 440.6 L/day (EM, 100 mg dose); 24.2 L/day (PM) |
| Quantified Difference | 1.25-fold higher clearance for (S) in EM; 2.3-fold higher in PM |
| Conditions | Steady-state plasma concentrations in CYP2D6-genotyped patients with myocardial ischaemia receiving rac-perhexiline maleate (prospective study, n=10; retrospective study, n=111) |
Why This Matters
Slower clearance of (R)-perhexiline results in higher plasma exposure for a given dose, which must be accounted for in dose–response studies and therapeutic drug monitoring; using rac-perhexiline obscures these enantioselective PK profiles.
- [1] Inglis SC, et al. Pharmacogenet Genomics. 2007;17(5):305-12. View Source
